
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of methoxymethyl groups at the 4 and 5 positions and a phenyl group at the 1 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been reported to enhance reaction rates and yields, making it a viable option for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole to its corresponding amine derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and proceed under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Triazole derivatives are known for their potential as therapeutic agents, including antifungal and anticancer drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(4-methoxyphenyl)-1,3-dihydro-2H-imidazol-2-one: This compound has similar structural features but differs in its biological activity and applications.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another related compound with distinct chemical properties and uses.
Uniqueness
4,5-Bis(methoxymethyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
918407-67-7 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
4,5-bis(methoxymethyl)-1-phenyltriazole |
InChI |
InChI=1S/C12H15N3O2/c1-16-8-11-12(9-17-2)15(14-13-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
DTWKJKJJSVKVIE-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(N(N=N1)C2=CC=CC=C2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
![3-[2-(Cyclohexylamino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B14187469.png)
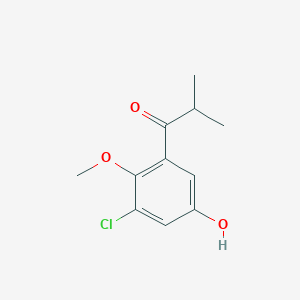
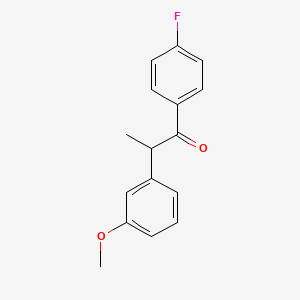
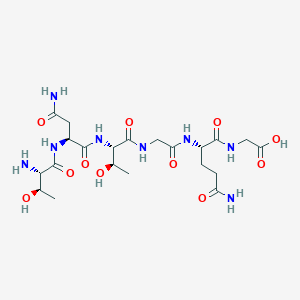
![9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one](/img/structure/B14187504.png)

![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)
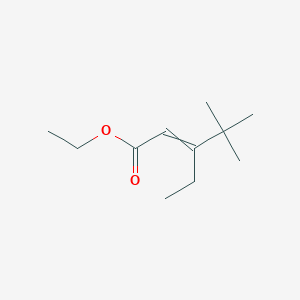

![1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14187537.png)
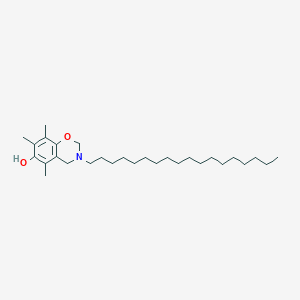
![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)
